2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both chloromethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[4,5-b]pyridine ring.
Radical reactions: The trifluoromethyl group can be involved in radical reactions, leading to the formation of new carbon-centered radicals.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of new pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)-5-(trifluoromethyl)pyridine
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Trifluoromethyl ketones
Uniqueness
2-(chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups on the imidazo[4,5-b]pyridine scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .
Biological Activity
2-(Chloromethyl)-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₇H₃ClF₃N₃
- Molecular Weight : 221.57 g/mol
- CAS Number : 13577-71-4
The compound features a unique imidazo[4,5-b]pyridine scaffold, characterized by its nitrogen-containing heterocyclic structure, which is known to impart various biological activities.
Antimicrobial Activity
Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances their efficacy against a range of bacterial strains. A study demonstrated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents .
Anticancer Properties
The imidazo[4,5-b]pyridine scaffold has been linked to anticancer activity. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast and lung cancer cells. The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds based on the imidazo[4,5-b]pyridine structure have demonstrated anti-inflammatory effects. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Key findings regarding SAR include:
- Substituents : The introduction of electron-withdrawing groups (like trifluoromethyl) generally enhances biological activity.
- Positioning : The position of substituents on the imidazole ring is critical; modifications at the 6-position have been shown to improve potency against various targets.
- Linker Variations : Alterations in the linker between the imidazole and other functional groups can affect binding affinity and selectivity for biological targets .
Case Studies
- Antibacterial Evaluation : A study evaluated a series of imidazo[4,5-b]pyridine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics, indicating superior efficacy .
- Cancer Cell Line Testing : In a recent experiment involving human breast cancer cell lines (MCF-7), several derivatives were tested for cytotoxicity. Results indicated that the presence of a trifluoromethyl group increased apoptosis rates by up to 70% compared to untreated controls .
Properties
Molecular Formula |
C8H5ClF3N3 |
---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H5ClF3N3/c9-2-6-14-5-1-4(8(10,11)12)3-13-7(5)15-6/h1,3H,2H2,(H,13,14,15) |
InChI Key |
PSHYHSHYUHZRQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CCl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.